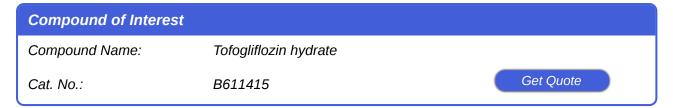


Tofogliflozin hydrate selectivity for SGLT2 over SGLT1

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An In-depth Technical Guide to the SGLT2 Selectivity of Tofogliflozin Hydrate

Introduction

Tofogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2][3] This high selectivity for SGLT2 over the closely related SGLT1 is a critical attribute. SGLT1 is predominantly found in the small intestine, with a minor role in renal glucose reabsorption, and its inhibition is associated with gastrointestinal side effects.[4][5] Therefore, the pronounced selectivity of tofogliflozin minimizes off-target effects, potentially leading to a more favorable safety profile while effectively promoting urinary glucose excretion to manage hyperglycemia in type 2 diabetes.[4][5] This guide provides a detailed examination of the quantitative data, experimental protocols, and molecular pathways that define tofogliflozin's selectivity.

Data Presentation: Comparative Selectivity

The inhibitory activity of tofogliflozin and other SGLT2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity for SGLT2 is expressed as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2, where a higher ratio signifies greater selectivity.[4]

Table 1: Inhibitory Activity of Tofogliflozin



Target Transporter	Species	IC50 Value (nM)	Reference
SGLT2	Human	2.9	[1][6]
SGLT1	Human	8444	[1]
Selectivity Ratio (SGLT1/SGLT2)	Human	~2912	[1][7]
SGLT2	Rat	14.9	[6]
SGLT2	Mouse	6.4	[6]

Table 2: Comparative In Vitro Selectivity of Various Gliflozins

Gliflozin	SGLT1 IC50 (nM)	SGLT2 IC50 (nM)	Selectivity Ratio (SGLT1/SGLT2)
Tofogliflozin	~12,500	~4.3	~2900
Empagliflozin	~8300	~3.1	~2677
Luseogliflozin	~3994	~2.26	~1770
Dapagliflozin	~1390	~1.1	~1264
Ipragliflozin	~1900	~7.4	~257
Canagliflozin	~663-710	~4.2	~158-169

Note: IC50 values can vary slightly between different studies and experimental conditions. The data presented is a representative compilation from multiple sources.[4] As shown, tofogliflozin exhibits the highest selectivity for SGLT2 over SGLT1 among the compared inhibitors.[4][7]

Experimental Protocols

The determination of SGLT1 and SGLT2 inhibition and selectivity is primarily conducted using a cell-based glucose uptake assay.[4] The following methodology is a representative protocol for these key experiments.



Protocol: Cell-Based Fluorescent Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog in cells engineered to express either human SGLT1 or SGLT2. The reduction in fluorescence in the presence of an inhibitor corresponds to its potency.

1. Materials:

- Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). Human kidney proximal tubule cell lines like HK-2, which endogenously express SGLT2, are also used.[8][9]
- Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[8][10]
- · Assay Buffers:
 - Sodium-containing buffer (e.g., Krebs-Ringer-HEPES, KRH): For measuring total sodiumdependent glucose uptake.[8]
 - Sodium-free buffer (e.g., KRH with NaCl replaced by choline chloride): For measuring nonspecific, sodium-independent uptake.[8]
- Test Compound: **Tofogliflozin hydrate**, dissolved in DMSO to create a stock solution.
- Control Inhibitor: Phlorizin (a non-selective SGLT inhibitor).
- Equipment: 96-well black, clear-bottom tissue culture plates; fluorescence plate reader (Excitation/Emission ~485/535 nm).[8]

2. Procedure:

- Cell Culture: Seed the hSGLT1- or hSGLT2-expressing cells into 96-well plates and culture until they form a confluent monolayer (typically 24-48 hours).[8]
- Compound Preparation: Prepare serial dilutions of tofogliflozin in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and



low (<0.5%) across all wells.[8]

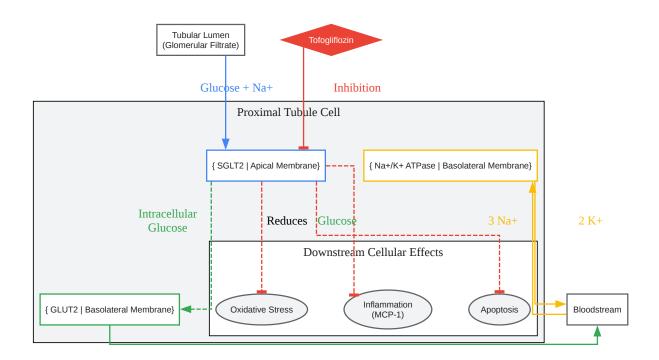
- Assay Execution:
 - Gently wash the cell monolayers twice with pre-warmed sodium-free buffer.
 - Add the buffer containing the various concentrations of tofogliflozin, vehicle (DMSO), or control inhibitor to the respective wells.
 - Pre-incubate the plate at 37°C for 15-30 minutes.[8]
 - Initiate glucose uptake by adding 2-NBDG (final concentration 100-200 μM) to each well.
 - Incubate the plate at 37°C for 30-60 minutes.[8]
 - Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.[11]
 - Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100).[8]
 - Measure the fluorescence of the cell lysates using a plate reader.[8]
- 3. Data Analysis:
- Calculate the specific SGLT-mediated glucose uptake by subtracting the fluorescence of cells incubated in sodium-free buffer (non-SGLT mediated uptake) from the total uptake in sodium-containing buffer.[11]
- Determine the percentage of inhibition for each tofogliflozin concentration relative to the vehicle control (0% inhibition).
- Plot the concentration-response data and fit it to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[4][8]
- Calculate the selectivity ratio by dividing the IC50 value for hSGLT1 by the IC50 value for hSGLT2.[4]

Mandatory Visualizations



Mechanism of Action and Signaling

SGLT2 is located on the apical membrane of epithelial cells in the renal proximal tubule. It harnesses the electrochemical potential of a sodium gradient, maintained by the Na+/K+-ATPase on the basolateral membrane, to transport glucose from the glomerular filtrate back into the cell.[11] Tofogliflozin selectively binds to and inhibits SGLT2, preventing this reabsorption. This leads to increased urinary glucose excretion, thereby lowering plasma glucose levels.[12][13] This targeted inhibition in the kidney can also lead to beneficial downstream effects in tubular cells, including the suppression of high glucose-induced oxidative stress, inflammation, and apoptosis.[1][14]



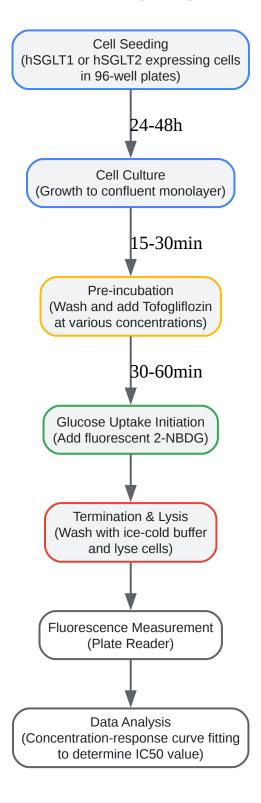
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Caption: Mechanism of SGLT2-mediated glucose reabsorption and inhibition by tofogliflozin.



Experimental Workflow

The workflow for determining IC50 values is a sequential process designed for high-throughput screening and accurate quantification of inhibitor potency.





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Caption: Workflow for the in vitro cell-based glucose uptake assay.

Conclusion

Tofogliflozin hydrate demonstrates exceptional selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2900-fold.[1][4] This high degree of selectivity, validated through rigorous in vitro cell-based assays, underscores its targeted mechanism of action on renal glucose reabsorption. By potently inhibiting SGLT2 while largely avoiding SGLT1, tofogliflozin provides effective glycemic control with a reduced potential for SGLT1-mediated side effects, marking it as a distinguished member of the gliflozin class for the treatment of type 2 diabetes.[4][5]

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